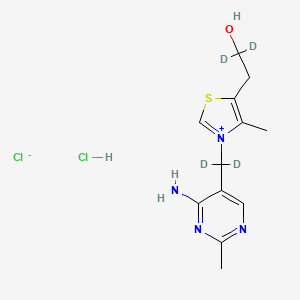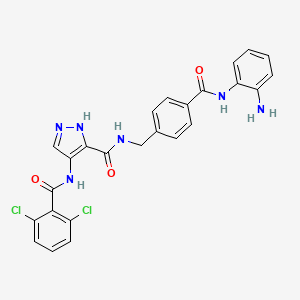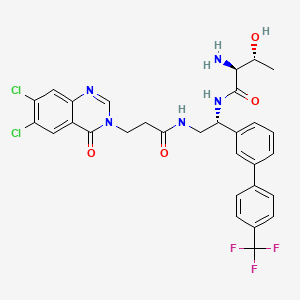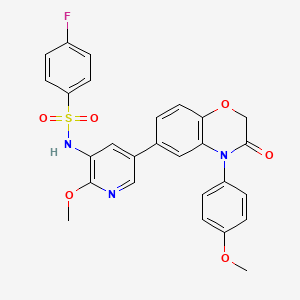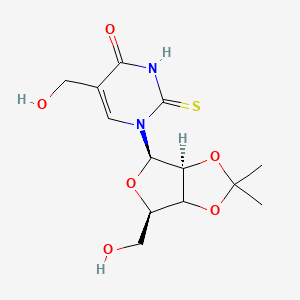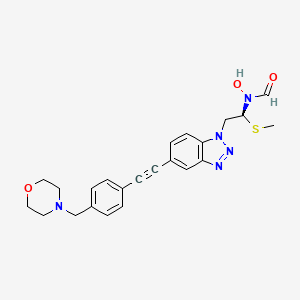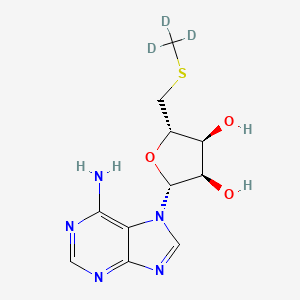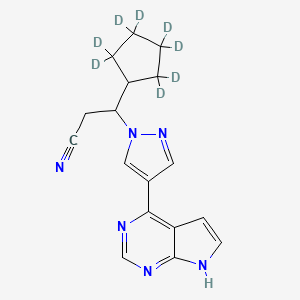
(Rac)-Ruxolitinib-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-Ruxolitinib-d8 is a deuterated form of Ruxolitinib, a selective inhibitor of Janus kinase 1 and Janus kinase 2. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This compound is primarily used in scientific research to study the effects of Janus kinase inhibition in various biological processes and diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Ruxolitinib-d8 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms and the formation of the core structure of Ruxolitinib. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions.
Formation of Core Structure: The core structure of Ruxolitinib is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(Rac)-Ruxolitinib-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(Rac)-Ruxolitinib-d8 is widely used in scientific research due to its ability to inhibit Janus kinase 1 and Janus kinase 2. Its applications include:
Chemistry: Studying the effects of deuterium incorporation on the stability and reactivity of compounds.
Biology: Investigating the role of Janus kinase signaling in cellular processes and disease mechanisms.
Medicine: Exploring the therapeutic potential of Janus kinase inhibitors in treating diseases such as myelofibrosis and polycythemia vera.
Industry: Developing new drugs and optimizing existing therapies by enhancing their pharmacokinetic properties.
Mechanism of Action
(Rac)-Ruxolitinib-d8 exerts its effects by selectively inhibiting Janus kinase 1 and Janus kinase 2. These kinases are involved in the signaling pathways of various cytokines and growth factors. By inhibiting these kinases, this compound disrupts the signaling pathways, leading to reduced inflammation and cell proliferation. The molecular targets include the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which plays a crucial role in immune response and hematopoiesis.
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: The non-deuterated form of (Rac)-Ruxolitinib-d8, used as a therapeutic agent for myelofibrosis and polycythemia vera.
Tofacitinib: Another Janus kinase inhibitor used to treat rheumatoid arthritis and other autoimmune diseases.
Baricitinib: A selective Janus kinase 1 and Janus kinase 2 inhibitor used for treating rheumatoid arthritis.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart, Ruxolitinib. This makes this compound a valuable tool in research for studying the effects of Janus kinase inhibition with improved stability and reduced metabolic degradation.
Properties
Molecular Formula |
C17H18N6 |
|---|---|
Molecular Weight |
314.41 g/mol |
IUPAC Name |
3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile |
InChI |
InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/i1D2,2D2,3D2,4D2 |
InChI Key |
HFNKQEVNSGCOJV-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3)[2H] |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



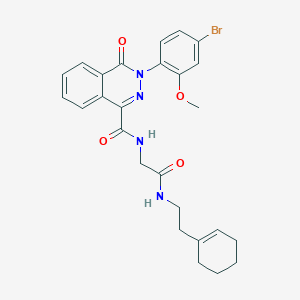
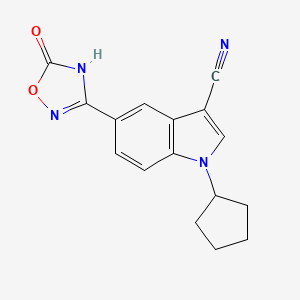
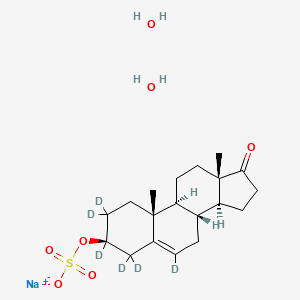
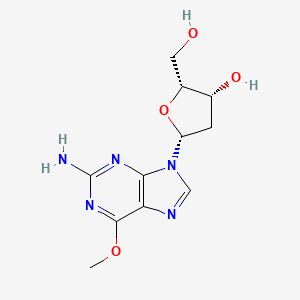
![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)
